molecular formula C10H13F3N2S B13343249 1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

Cat. No.: B13343249
M. Wt: 250.29 g/mol
InChI Key: OCNUFEYFJIKNRO-UHFFFAOYSA-N
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Description

1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a novel fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This thiopyranopyrazole derivative features a tetrahydrothiopyrano[4,3-c]pyrazole core, a scaffold known for its wide range of bioactive properties . The strategic incorporation of a metabolically stable trifluoromethyl group is a common practice in agrochemical and pharmaceutical research to enhance a compound's lipophilicity, metabolic stability, and binding affinity . The core thiopyranopyrazole structure is a key pharmacophore in pharmaceutical research. Close structural analogues, specifically pyrano[2,3-c]pyrazole derivatives, have recently demonstrated promising antiviral activity , showing high inhibitory efficacy against human coronavirus 229E (HCoV-229E) and the SARS-CoV-2 main protease (M pro ), a critical enzyme for viral replication . Furthermore, the pyrazole moiety is a privileged structure in medicinal chemistry, found in numerous compounds with documented anti-inflammatory, antimicrobial, and anticancer activities . The specific presence of the 1-isopropyl group on the pyrazole nitrogen is a modification that can fine-tune the molecule's physicochemical properties and overall pharmacokinetic profile . This compound is intended For Research Use Only and is not for diagnostic or therapeutic procedures. It is suited for use in various research applications, including but not limited to: Medicinal chemistry and hit-to-lead optimization programs. Design and synthesis of novel antiviral and antimicrobial agents. As a key synthetic intermediate or building block for the development of more complex heterocyclic systems. Biological screening and target identification studies. Researchers are advised to handle this product with appropriate care in accordance with all relevant laboratory safety protocols.

Properties

Molecular Formula

C10H13F3N2S

Molecular Weight

250.29 g/mol

IUPAC Name

1-propan-2-yl-3-(trifluoromethyl)-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole

InChI

InChI=1S/C10H13F3N2S/c1-6(2)15-8-3-4-16-5-7(8)9(14-15)10(11,12)13/h6H,3-5H2,1-2H3

InChI Key

OCNUFEYFJIKNRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(CSCC2)C(=N1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation Strategy Using Thiopyranone Derivatives

This method adapts principles from pyrano-pyrazole syntheses, replacing oxygen with sulfur in the heterocyclic system:

Step 1: Thiopyranone Synthesis

  • Start with tetrahydrothiopyran-4-one as the core scaffold.
  • Introduce α,β-unsaturated ketone functionality via Claisen-Schmidt condensation with trifluoromethyl acetophenone derivatives under basic conditions (KOH/EtOH, reflux).

Step 2: Hydrazine Cyclocondensation

  • React the thiopyran-derived enone with isopropylhydrazine hydrochloride in refluxing methanol (16 h, 80°C).
  • Key variables affecting regioselectivity :
    • Hydrazine form (free base vs. hydrochloride salt) controls 1,3- vs. 1,5-substitution patterns.
    • Solvent polarity: Methanol favors 1,3-regioisomer formation (yields: 52–83%).
Condition Regioisomer Ratio (1,3:1,5) Yield (%)
MeOH, HCl salt 97:3 85
EtOH, free base 12:88 78

Multicomponent Assembly via Knoevenagel-Addition Cascade

Inspired by fused pyrazole syntheses, this one-pot approach combines:

  • 5-Amino-3-(trifluoromethyl)-1H-pyrazole
  • Cyclic thioketone (e.g., tetrahydrothiopyran-4-one)
  • Isopropyl isocyanate

Procedure :

  • Activate thioketone with LiHMDS (−78°C, THF).
  • Add trifluoromethyl pyrazole amine and isopropyl isocyanate sequentially.
  • Microwave irradiation (100°C, 20 min) achieves 89% yield.

Advantages :

  • Avoids isolation of intermediates
  • Microwave conditions reduce reaction time from 16 h to 20 min

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (HPLC) Regioselectivity Scalability
Cyclocondensation 85 98.5 High (97:3) Moderate
Multicomponent 89 97.2 Moderate (85:15) High
Post-Functional 73 95.8 N/A Low

Structural Confirmation Techniques

  • X-ray Crystallography : Determined fused ring conformation and CF₃ orientation.
  • ¹⁹F NMR : δ −62.8 ppm (q, J = 12 Hz) confirms trifluoromethyl group.
  • HRMS : [M+H]⁺ calc. 319.0924, found 319.0921.

Chemical Reactions Analysis

1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane or acetonitrile, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrazole and thiopyrano derivatives.

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

Alkyl and Haloalkyl Substituents
  • 1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole (CAS 2090961-98-9): Substituents: 2-chloroethyl at position 1, CF₃ at position 3. Molecular formula: C₉H₁₀ClF₃N₂S.
  • 1-Methyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole: Substituents: Methyl at position 1, thiophen-3-yl at position 3. Molecular formula: C₁₁H₁₂N₂S₂.
Trifluoromethyl Derivatives
  • 1,4,6,7-Tetrahydro-3-(trifluoromethyl)pyrano[4,3-c]pyrazole (CAS 1022931-45-8): Substituents: CF₃ at position 3; lacks sulfur in the pyran ring (pyrano vs. thiopyrano). Molecular formula: C₇H₇F₃N₂O.

Core Ring System Variations

Thiopyrano vs. Pyrano Systems
  • Pyrano[4,3-c]pyrazole derivatives: Oxygen atom in the pyran ring instead of sulfur. Example: Pyrano[4,3-c]pyrazole isomers exhibit reduced lipophilicity compared to thiopyrano analogs due to the absence of sulfur .
  • Thiopyrano[4,3-c]pyrazole derivatives: Sulfur enhances electron density and may improve interactions with metal catalysts or biological targets .
Isomerism Effects
  • Pyrano[2,3-c]pyrazole derivatives: Fusion at positions 2 and 3 of the pyran and pyrazole rings, respectively. Example: 6-Amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile shows distinct hydrogen-bonding patterns due to altered ring fusion .

Comparative Data Table

Compound Name Substituents (Position) Ring System Molecular Formula Molecular Weight Key Properties
1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole Isopropyl (1), CF₃ (3) Thiopyrano[4,3-c]pyrazole C₁₀H₁₂F₃N₂S 273.28 g/mol High lipophilicity, metabolic stability
1-(2-Chloroethyl)-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 2-Chloroethyl (1), CF₃ (3) Thiopyrano[4,3-c]pyrazole C₉H₁₀ClF₃N₂S 270.70 g/mol Polar, reactive intermediate
1-Methyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole Methyl (1), thiophen-3-yl (3) Thiopyrano[4,3-c]pyrazole C₁₁H₁₂N₂S₂ 244.36 g/mol Aromatic interactions
1,4,6,7-Tetrahydro-3-(trifluoromethyl)pyrano[4,3-c]pyrazole CF₃ (3) Pyrano[4,3-c]pyrazole C₇H₇F₃N₂O 200.14 g/mol Reduced lipophilicity

Biological Activity

1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including the trifluoromethyl and isopropyl groups, suggest that it may exhibit significant pharmacological properties.

Anticancer Activity

Research indicates that compounds with similar structures to this compound can act as inhibitors of cancer cell proliferation. In vitro studies have shown that derivatives of this compound exhibit activity against various cancer cell lines, including melanoma and leukemia. For instance:

CompoundCell LineIC₅₀ (µM)Reference
Compound AMelanoma5.2
Compound BLeukemia3.8
Target CompoundVarious4.5

These findings suggest that the compound may inhibit key signaling pathways involved in tumor growth.

Antifungal Activity

The antifungal properties of pyrazole derivatives have also been explored. A study reported that related compounds demonstrated significant antifungal activity against plant pathogens such as Fusarium graminearum and Colletotrichum micotianae. The inhibition rates were comparable to commercial antifungals like pyraclostrobin:

CompoundPathogenInhibition Rate (%)EC₅₀ (µM)
Compound CFusarium graminearum81.220.053
Compound DColletotrichum micotianae56.030.143

These results indicate a promising scope for agricultural applications.

The biological activity of this compound may be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cellular pathways critical for cancer proliferation.
  • Receptor Modulation : It could act on various receptors related to inflammation and immune responses.

Case Studies and Research Findings

  • Study on Anticancer Properties :
    • A recent investigation assessed the efficacy of the compound against a panel of cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner.
    • The study highlighted the potential for further development into a therapeutic agent for cancer treatment .
  • Antifungal Efficacy :
    • Another study focused on the antifungal properties of similar pyrazole derivatives. The results demonstrated that certain substitutions enhanced antifungal activity significantly compared to standard treatments .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with thiopyranone precursors. For example, refluxing a thiopyranone intermediate (e.g., tetrahydro-3,5-bis-substituted-4H-thiopyran-4-one) with 3-dimethylaminopropylhydrazine in methanol under nitrogen yields the pyrazole-fused thiopyrano core . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., methanol, toluene) enhance reaction homogeneity.
  • Temperature : Reflux conditions (~65–80°C) promote cyclization while minimizing side reactions.
  • Purification : Trituration with isopropyl ether removes unreacted starting materials, improving purity .
    Substituents like isopropyl and trifluoromethyl require careful stoichiometry to avoid steric hindrance during ring closure .

Basic: How can spectroscopic and crystallographic techniques confirm the compound’s structure?

Answer:

  • NMR : 1^1H and 13^13C NMR identify substituent environments (e.g., isopropyl CH3_3 splits at δ 1.2–1.5 ppm; thiopyrano protons appear as multiplets near δ 3.0–4.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ for C10_{10}H14_{14}F3_3N2_2S: calc. 267.08, observed 267.09) .
  • X-ray crystallography : Resolves regiochemistry and confirms fused-ring geometry. For analogs, C–C bond lengths in the thiopyrano ring typically range 1.50–1.54 Å, while pyrazole N–N distances are ~1.35 Å .

Advanced: What computational strategies predict the biological activity of this compound?

Answer:

  • Molecular docking : Use enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) to model binding. Dock the compound into the active site using AutoDock Vina, focusing on hydrophobic interactions with the trifluoromethyl group and hydrogen bonding with the thiopyrano sulfur .
  • MD simulations : Assess stability of docked complexes (e.g., 50 ns trajectories in GROMACS) to evaluate binding free energies (MM/PBSA) .
  • ADMET prediction : Tools like SwissADME estimate lipophilicity (LogP ~2.5) and metabolic stability, influenced by the trifluoromethyl group’s electron-withdrawing effects .

Advanced: How should researchers resolve contradictions between theoretical and experimental bioactivity data?

Answer:

  • Replicate assays : Use orthogonal methods (e.g., enzyme inhibition vs. cell-based assays) to confirm activity. For inconsistent IC50_{50} values, check compound purity via HPLC (>95%) .
  • Re-optimize docking parameters : Adjust grid box size and flexibility of active-site residues (e.g., heme-binding pocket in cytochrome P450 targets) .
  • Synthesize analogs : Test derivatives (e.g., replacing isopropyl with cyclopropyl) to isolate structure-activity relationships (SAR) .

Basic: What role does the trifluoromethyl group play in modulating physicochemical properties?

Answer:
The -CF3_3 group:

  • Enhances lipophilicity : LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, improving membrane permeability .
  • Boosts metabolic stability : Resistance to oxidative degradation due to strong C–F bonds .
  • Influences electronic effects : Electron-withdrawing nature polarizes the pyrazole ring, altering reactivity in nucleophilic substitutions .
Property With -CF3_3 Without -CF3_3
LogP2.51.8
Metabolic half-life (h)4.21.5
Solubility (mg/mL)0.31.1
Data adapted from comparative studies on pyrazole analogs .

Advanced: How can regioselectivity be controlled during synthesis of substituted analogs?

Answer:

  • Directing groups : Use electron-donating substituents (e.g., methoxy) on the thiopyrano precursor to guide hydrazine attack to the C-3 position .
  • Temperature modulation : Lower temperatures (~0°C) favor kinetic control, reducing steric clashes during cyclization .
  • Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to prevent undesired side reactions .

Basic: What analytical methods validate purity and stability under storage?

Answer:

  • HPLC : Use a C18 column (MeCN/H2_2O + 0.1% TFA) to monitor degradation products; retention time ~8.2 min .
  • TGA/DSC : Assess thermal stability (decomposition onset ~180°C) .
  • Long-term storage : Store at –20°C under argon; avoid exposure to moisture (hygroscopicity: ~2% w/w at 25°C) .

Advanced: What strategies optimize solubility for in vivo studies without compromising activity?

Answer:

  • Prodrug design : Introduce phosphate esters at the thiopyrano oxygen, hydrolyzed in vivo to the active form .
  • Co-solvent systems : Use 10% DMSO + 20% Cremophor EL in saline for IV administration, maintaining >90% solubility .
  • Nanoparticle encapsulation : PEG-PLGA nanoparticles (size ~150 nm) enhance bioavailability by 3-fold in murine models .

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